![molecular formula C13H20N2O4S B2793190 (3,5-Dimethylisoxazol-4-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797304-50-7](/img/structure/B2793190.png)
(3,5-Dimethylisoxazol-4-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound has been studied in the context of developing potent BRD4 inhibitors with anti-breast cancer activity . In one study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .Applications De Recherche Scientifique
Synthesis and Characterization
This compound has been synthesized and characterized using spectroscopy and single crystal X-ray diffraction. The structure determination is crucial for understanding the compound’s chemical behavior and potential interactions with biological targets .
Computational Chemistry
Density Functional Theory (DFT) calculations have been employed to predict the optimized structure of the molecule. This computational approach aids in predicting reactivity and stability, which is essential for designing new drugs or materials .
Drug Design
Derivatives of this compound have been explored as potent BRD4 inhibitors with anti-cancer activity, particularly against breast cancer. The design and synthesis of these derivatives are a significant step in the development of new therapeutic agents .
Anti-Cancer Activity
Specific derivatives have shown to inhibit cell proliferation, induce DNA damage, and arrest the cell cycle in cancer cells. These activities suggest the compound’s potential as a lead in anti-cancer drug development .
Molecular Mimicry
One derivative, in particular, has been found to mimic the PARP1 substrate, indicating a dual inhibitory effect on both BRD4 and PARP1. This dual action could be leveraged to design drugs with multiple therapeutic targets .
Gene Expression Modulation
The compound has been observed to modulate the expression of genes like c-MYC and γ-H2AX. This modulation is crucial for understanding the compound’s role in gene regulation and its potential therapeutic applications .
Cell Migration and Colony Formation
Research indicates that the compound can inhibit cell migration and colony formation, which are important factors in cancer metastasis. This suggests its use in preventing the spread of cancer .
Chemotherapy Resistance
The compound’s derivatives could provide alternatives to traditional chemotherapy agents, addressing the issue of drug resistance. This is particularly relevant for advanced patients with systemic recurrence or metastasis .
Mécanisme D'action
Target of Action
The primary target of this compound is BRD4 , a protein that plays a crucial role in gene expression and cell growth . Inhibitors of BRD4 have shown promising potential in cancer therapy .
Mode of Action
The compound interacts with BRD4, inhibiting its activity. This interaction results in significant anti-proliferative activity against certain cancer cell lines . The compound also displays a moderate inhibitory effect on PARP1 , another protein involved in DNA repair and programmed cell death .
Biochemical Pathways
The compound’s interaction with BRD4 and PARP1 affects several biochemical pathways. It modulates the expression of c-MYC and γ-H2AX , two proteins involved in cell cycle regulation and DNA damage response, respectively .
Result of Action
The compound induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in certain cancer cells . These effects contribute to its anti-proliferative activity.
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-8(2)7-20(17,18)11-5-15(6-11)13(16)12-9(3)14-19-10(12)4/h8,11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUQMMWTIHXQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.